4-Amino-2,5-difluorophenol hydrochloride
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Overview
Description
4-Amino-2,5-difluorophenol hydrochloride: is an organic compound with the molecular formula C6H5F2NO.HCl and a molecular weight of 181.57 g/mol . It is a derivative of phenol, characterized by the presence of amino and fluorine substituents on the aromatic ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluorophenol typically involves the amination of 2,5-difluorophenol . This reaction can be carried out under various conditions, depending on the desired yield and purity. Commonly, the reaction is performed in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of 4-Amino-2,5-difluorophenol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,5-difluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Amino-2,5-difluorophenol hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-2,5-difluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the aromatic ring allow it to participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Amino-2,6-difluorophenol hydrochloride
- 5-Amino-2,4-difluorophenol
- 2,5-Difluoro-4-hydroxyaniline
Comparison: 4-Amino-2,5-difluorophenol hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the substituents can influence the compound’s reactivity in substitution reactions and its interaction with biological targets.
Biological Activity
4-Amino-2,5-difluorophenol hydrochloride is a chemical compound with significant potential in various biological applications, primarily due to its unique structural features and interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C6H5F2N·HCl
- Molecular Weight : 145.11 g/mol
- Melting Point : 147°C to 150°C
- CAS Number : 1314406-39-7
This compound is characterized by the presence of an amino group and two fluorine atoms on the aromatic ring, which enhances its solubility and reactivity in biological systems.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and difluorophenol groups are crucial for these interactions, influencing the compound's binding affinity and overall activity. The exact pathways can vary based on the biological context but often involve modulation of enzymatic activities or receptor signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Properties :
- Studies have shown that fluorinated phenolic compounds can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition :
- Pharmaceutical Applications :
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of fluorinated phenolic compounds, including derivatives of 4-Amino-2,5-difluorophenol. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated the inhibitory potential of several phenolic compounds on AChE and BChE. Results showed that certain derivatives had IC50 values below 10 µM against these enzymes, indicating strong potential for therapeutic applications in treating cognitive disorders .
Data Summary
Biological Activity | Target/Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Anticancer Activity | HeLa Cells | ~5 | Apoptosis |
Enzyme Inhibition | AChE | <10 | Competitive Inhibition |
Enzyme Inhibition | BChE | <10 | Competitive Inhibition |
Properties
IUPAC Name |
4-amino-2,5-difluorophenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-3-2-6(10)4(8)1-5(3)9;/h1-2,10H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUJJNIXMAVTHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-39-7 |
Source
|
Record name | Phenol, 4-amino-2,5-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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